molecular formula C8H7NO2 B091891 trans-beta-Nitrostyrene CAS No. 102-96-5

trans-beta-Nitrostyrene

Cat. No. B091891
CAS RN: 102-96-5
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Description

Trans-β-nitrostyrene is a chemical compound characterized by the presence of a nitro group (NO2) attached to a styrene framework. The compound is of interest due to its reactivity and potential applications in organic synthesis. It serves as an electrophile in various chemical reactions, including Michael additions and free-radical reactions, which are fundamental in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of trans-β-nitrostyrene derivatives can be achieved through reactions involving acceptor-substituted carbanions. These reactions have been studied in dimethyl sulfoxide solution at 20 °C, where the kinetics were determined, and second-order rate constants were measured . The electrophilicity of these compounds is quantified using electrophile-specific reactivity parameters, which are crucial for understanding their behavior in synthetic applications.

Molecular Structure Analysis

The molecular structure of trans-β-nitrostyrene plays a significant role in its reactivity. The presence of the nitro group adjacent to the vinyl group increases the electrophilic character of the compound, making it more reactive towards nucleophiles. This reactivity is further influenced by the substituents on the aromatic ring, which can either donate or withdraw electron density, thus affecting the overall electrophilicity of the molecule.

Chemical Reactions Analysis

Trans-β-nitrostyrenes are versatile in chemical reactions. They can undergo free-radical reactions with trialkylboranes under a nitrogen atmosphere, leading to the formation of alkenes . The proposed mechanism involves a NO2/alkyl substitution, which is influenced by the presence of oxygen or initiators like tert-butyl peroxide. Additionally, trans-β-nitrostyrenes participate in asymmetric Michael additions, as demonstrated by the reaction with cyclohexanone catalyzed by a chiral ionic liquid . This process involves an initial enamine formation followed by a Michael addition, with the ionic liquid playing a dual role in facilitating the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-β-nitrostyrenes are closely related to their molecular structure and reactivity. The electrophilicity parameters indicate their reactivity scale, which is essential for predicting the outcomes of synthetic reactions . The free-radical reactions suggest that trans-β-nitrostyrenes can be manipulated under controlled conditions to yield desired products . Theoretical studies on their reactions provide insights into the energetics and mechanisms, which are crucial for designing efficient catalysts and optimizing reaction conditions .

Scientific Research Applications

  • Organic Synthesis : Trans-beta-Nitrostyrene derivatives are utilized in organic synthesis, particularly in Michael addition, photoisomerization, and cycloaddition reactions. For instance, ortho-hydroxy derivatives of beta-Nitrostyrene show unique behaviors in these reactions, such as conjugate addition with amines and subsequent C–C bond cleavage (Iwai, Wada, & Nishiwaki, 2022).

  • Electrophilicity Analysis : The electrophilic properties of trans-beta-Nitrostyrenes have been studied by examining their reactions with acceptor-substituted carbanions. This research provides insight into their reactivity parameters, important for understanding their chemical behavior (Zenz & Mayr, 2011).

  • Synthesis of Heterocyclic Compounds : Beta-Nitrostyrenes have been used in the one-pot synthesis of five-membered cyclic thioethers or ethers. These methods involve intramolecular nitrile oxide-olefin cycloaddition or alkoxycarbonyl nitronate-olefin cycloaddition, highlighting their utility in creating complex heterocyclic structures (Yan et al., 1999).

  • Spectroscopy and Stereochemistry : The infrared and ultraviolet spectra of cis- and trans-beta-Nitrostyrene derivatives have been correlated with their stereochemical configurations. This research aids in distinguishing between different isomers based on their spectral characteristics (Watarai, Yamamura, & Kinugasa, 1967).

  • Synthesis of Trans-Stilbenes : A novel method for the synthesis of trans-stilbenes from beta-Nitrostyrenes using benzoyl peroxide under metal-free conditions has been developed. This approach is significant for producing trans-stilbenes, which have various applications in organic chemistry (Yadav & Singh, 2017).

  • Free-Radical Reactions : Beta-Nitrostyrenes react with trialkylboranes to produce trans-alkenes, showcasing their role in free-radical reactions. Such reactions are valuable for the generation of specific alkene configurations (Liu et al., 2001).

  • Bifunctional Intermediates : 2-Hydroxy-beta-Nitrostyrenes, closely related to beta-Nitrostyrenes, serve as efficient bifunctional intermediates in organic synthesis. They react with various molecules to produce a wide range of compounds (Ziyaei Halimehjani & Ghaffari, 2023).

  • Enantioselective Synthesis : Catalyst-free and stereoselective cycloaddition of pyrazolidin-3-one-derived azomethine imine to trans-beta-Nitrostyrene has been described. This method enables the enantioselective synthesis of N,N-bicyclic pyrazolidinone derivatives (Yang et al., 2013).

  • Polymer Grafting : Polymer nitrile N-oxides synthesized from trans-beta-Nitrostyrene are used as grafting agents in catalyst- and solvent-free 1,3-dipolar cycloadditions. This demonstrates the role of beta-Nitrostyrenes in the synthesis of reactive polymers for surface functionalization (Wang et al., 2014).

  • Continuous Flow Synthesis : Beta-Nitrostyrene derivatives are synthesized through continuous-flow protocols using heterogeneous catalysts. This method highlights the industrial applicability of beta-Nitrostyrenes in the large-scale production of nitro-containing organic compounds (Ishitani et al., 2016).

Safety And Hazards

Trans-beta-Nitrostyrene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

[(E)-2-nitroethenyl]benzene
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InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
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InChI Key

PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID6033247
Record name (E)-beta-Nitrostyrene
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Molecular Weight

149.15 g/mol
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Physical Description

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/
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Density

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F
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Vapor Pressure

0.01 [mmHg]
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Product Name

trans-beta-Nitrostyrene

Color/Form

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid

CAS RN

102-96-5, 5153-67-3
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Melting Point

136 °F (NTP, 1992), 58 °C
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Synthesis routes and methods I

Procedure details

Benzaldehyde (10.0 g, 94.2 mmol) and nitromethane (5.1 mL, 94.2 mmol) were dissolved in MeOH, the solution was cooled to -18° C., and NaOH (3.9 g, 98.9 mmol) in aqueous solution (80 mL) was added while maintaining the temperature below -10° C. The mixture was stirred at 0° C. for 2 hours, then stored at 5° C. overnight. The solution was then poured into stirring acid (200 mL conc. HCl/300 mL H2O). The precipitate was collected, washed, and recrystallized from EtOH to afford the title compound as light orange needles (5.15 g, 37%).
Quantity
10 g
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reactant
Reaction Step One
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5.1 mL
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reactant
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0 (± 1) mol
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3.9 g
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reactant
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[Compound]
Name
solution
Quantity
80 mL
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solvent
Reaction Step Two
Name
Quantity
200 mL
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reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Benzaldehyde (2, 52.35 g, 0.493 mol) and nitromethane (30.11 g, 0.493 mol) were dissolved in methanol (100 mL) in a two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel. NaOH (25.6 g, 0.641 mol) in ice/water (50 mL) was added dropwise to the solution keeping the temperature below 15° C. A fine slurry formed during the addition and methanol was added to allow stirring. After the addition the slurry was diluted with ice/water and the resulting clear solution was added dropwise to a solution of conc. HCl/H2O (200/300 mL); a yellow precipitate was formed during the addition. The precipitate was filtered on a buchner funnel, washed with water and crystallized from methanol obtaining pure 3 (58.78 g, 80%). Yellow needles. M.p. 57-58° C.
Quantity
52.35 g
Type
reactant
Reaction Step One
Quantity
30.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
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solvent
Reaction Step Two
Quantity
300 mL
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reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

In the present application, the Henry reaction between p-hydroxy benzaldehyde and nitromethane at 90° C. was carried out, resulting in the formation of nitrostyrene. Typically, 20 mg of a particular aminofunctionalized mesoporous sample was added into a mixture of 122 mg (1 mmol) p-hydroxybenzaldehyde and 10 mL of nitromethane. The reaction mixture was stirred at 90° C. under nitrogen and aliquots of the reaction product were taken with a filter syringe and characterized by solution 1H NMR spectroscopy and GC-MS over the course of the reactions. The percent yield and conversion were determined by using 1H NMR spectra measured in deutrated acetone.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde (500 mg, 1.7 mmol) and ammonium acetate (157 mg, 1.7 mmol) were taken up in nitromethane (11.6 mL) and the mixture was warmed to 80° C. for 1.5 hrs. After this time, the reaction was judged to be complete and the mixture was diluted in EtOAc (75 mL), washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane) afforded the yellow solid nitrostyrene intermediate (500 mg). 1H NMR (CDCl3, 400 MHz) 8.30 (d, 2H), 7.80 (d, 2H), 4.82 (s, 2H), 3.76 (s, 3H), 2.78 (t, 2H), 2.20 (s, 3H), 2.12 (s, 3H), 1.80 (t, 2H), 1.26 (s, 6H) ppm. The intermediate compound was dissolved in 5 mL THF and added dropwise over 30 min to a stirring suspension of LiAlH4 (400 mg, 10 mmol) in 3 mL THF at 0° C. After addition was complete, the mixture was stirred at 50° C. After 5 hr total, excess reagent was quenched by addition of 3 g sodium sulfate dodecylhydrate. The resulting suspension was stirred for 30 min, during which time the grey color turned to white. Subsequently, the suspension was filtered, and the filtrate concentrated in vacuo to provide 2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine as a colorless oil, 450 mg. 1H NMR (CD3OD, 400 MHz) 4.84 (s, 2H), 3.60 (s, 3H), 2.80 (m, 4H), 2.70 (t, 2H), 2.14 (s, 3H), 2.06 (s, 3H), 1.78 (t, 2H), 1.22 (s, 3H), 1.20 (s, 3H) ppm.
Name
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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trans-beta-Nitrostyrene
Reactant of Route 2
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trans-beta-Nitrostyrene
Reactant of Route 3
trans-beta-Nitrostyrene
Reactant of Route 4
trans-beta-Nitrostyrene

Citations

For This Compound
67
Citations
DB Miller, PW Flanagan, H Shechter - Journal of the American …, 1972 - ACS Publications
The product of irradiation of solid iranj-0-nitrostyrene is l,/raŦs-3-dinitro-c/. s-2,/raŦj-4-diphenylcyclo-butane (la). Acidification of the mononitronate 2 of la reveals steric kinetic control in …
Number of citations: 18 pubs.acs.org
ED Hoganson - 1965 - search.proquest.com
The photochemistry of c_, _-unsaturated carbonyl com-pounds has been one of the mo3 t productive areas of organic chemistry in recent year3. These compounds are knowm to …
Number of citations: 1 search.proquest.com
KW Kraus, GN Schilte, RJ Dolter… - Proceedings of the …, 1964 - scholarworks.uni.edu
… 0.96 D, 47.9 ml.) derivatives of trans-beta-nitrostyrene. It is suggested that the large dipole … -p-substituted-beta-nitrostyrenes, trans-beta-nitrostyrene and p-nitrostyrene. This informa- …
Number of citations: 2 scholarworks.uni.edu
TD Nguyen, OKT Nguyen, TV Tran, VH Nguyen… - Processes, 2019 - mdpi.com
A bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe 2 Ni-BDC), was …
Number of citations: 9 www.mdpi.com
DB Miller - 1957 - search.proquest.com
STRUCTURE AND CHEMISTKI OF FHOTODIMERS OF TRANS-BETA-NITROSTYRENE DISSERTATION Presented in Partial Fulfillment of the Requireme … It has been known …
Number of citations: 1 search.proquest.com
MY Ünver - 2013 - open.metu.edu.tr
In the first part of the thesis, a new methodology has been developed to desymmetrize trans-(R,R)-cyclohexane-1,2-diamine, a C2-symmetrical most demanding chiral backbone, by …
Number of citations: 3 open.metu.edu.tr
RF OFSTEAD - 1964 - search.proquest.com
Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. Page 1 Reproduced with permission of the copyright owner. Further reproduction …
Number of citations: 0 search.proquest.com
JM Werner, HJ Steinfelder - Journal of pharmacological and toxicological …, 2008 - Elsevier
… To study kinetics and concentration–response of drug-induced caspase-3 activation we exposed cells towards trans-beta-nitrostyrene, a rapidly acting experimental agent, as well as …
Number of citations: 14 www.sciencedirect.com
C Ziemann, S Kaap, I Kleemann, HJ Steinfelder - 2005 - publications.goettingen-research …
Complex clastogenic activity of trans-beta-nitrostyrene in vitro is related to cellular glutathione content | GRO.publications …
JS Bindra, PA JAIN, N Anand - INDIAN …, 1971 - … MARG, NEW DELHI 110 012, INDIA
Number of citations: 8

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